
3,5-Bis-propionamidonitrobenzene
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Overview
Description
3,5-Bis-propionamidonitrobenzene is a useful research compound. Its molecular formula is C12H15N3O4 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3,5-bis(trifluoromethyl)benzene derivatives, and how are reaction yields optimized?
- Methodological Answer: Common routes include Friedel-Crafts acylations for trifluoromethylated benzoic acids (e.g., using benzoyl chloride precursors) and Suzuki-Miyaura couplings for boronic acid derivatives . Optimization involves controlling reaction temperature (e.g., 110°C for amidation ) and stoichiometric ratios of reagents like iodine (10% w/w) to minimize side reactions. Purity is confirmed via HPLC (>95.0% purity thresholds) .
Q. Which spectroscopic techniques are critical for characterizing 3,5-bis(trifluoromethyl)benzene derivatives, and what spectral markers indicate successful synthesis?
- Methodological Answer:
- ¹H/¹⁹F NMR : Distinctive CF₃ group signals appear as singlets at δ ~120 ppm in ¹⁹F NMR .
- IR Spectroscopy : Strong C=O stretches (1700–1750 cm⁻¹) confirm acylated products, while B-O vibrations (1350–1400 cm⁻¹) validate boronic acid derivatives .
- X-ray Crystallography : Resolves steric effects from bulky substituents, as seen in pincer complexes .
Q. How do electron-withdrawing trifluoromethyl groups influence the reactivity of benzene derivatives in electrophilic substitution reactions?
- Methodological Answer: Trifluoromethyl groups deactivate the ring and direct substituents to meta/para positions. Researchers should use activating agents (e.g., HNO₃/H₂SO₄ for nitration) under controlled conditions to avoid over-functionalization . Kinetic studies with competitive substrates (e.g., nitro vs. acyl groups) help quantify directing effects .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental data for NMR chemical shifts in highly substituted benzene derivatives?
- Methodological Answer:
- Solvent Effects : Simulate shifts using polarizable continuum models (PCM) to account for solvent interactions .
- Conformational Averaging : Use molecular dynamics (MD) to model dynamic effects in flexible substituents (e.g., cyclohexyl groups) .
- Cross-Validation : Compare calculated shifts with empirical databases (e.g., NIST Chemistry WebBook) .
Q. How can competing reaction pathways (e.g., amidation vs. nitro reduction) be controlled during functionalization of 3,5-dinitrobenzamide precursors?
- Methodological Answer:
- Selective Catalysis : Use Pd/C under H₂ for nitro reduction while preserving amide bonds .
- Protecting Groups : Temporarily block amides with tert-butoxycarbonyl (Boc) groups during nitration .
- In Situ Monitoring : Track reaction progress via LC-MS to identify intermediates and adjust conditions .
Q. What methodologies link crystal packing effects (from X-ray data) to solubility and stability in halogenated benzamide derivatives?
- Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., halogen bonding) influencing solubility .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with crystal lattice energy .
- Co-solvent Screening : Tests solubility in binary solvent systems (e.g., DCM/hexane) to refine recrystallization protocols .
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N-[3-nitro-5-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C12H15N3O4/c1-3-11(16)13-8-5-9(14-12(17)4-2)7-10(6-8)15(18)19/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
InChI Key |
QGILOKRLGBAXQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC |
Origin of Product |
United States |
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